12-Oxoheptadeca-8,10-dienoic acid

Description

Historical Context and Discovery within Lipidomics Research

The discovery and characterization of oxidized lipids, including 12-oxoheptadeca-8,10-dienoic acid, are closely tied to the advancement of analytical techniques in lipidomics, particularly mass spectrometry. While the synthesis of related dienoic acids was described in the mid-20th century, the identification of specific oxidized fatty acids in biological systems is a more recent development. rsc.org The broader family of eicosanoids, which includes prostaglandins (B1171923) and leukotrienes, were among the first oxidized lipid mediators to be discovered and extensively studied for their roles in inflammation and immunity. nih.govhmdb.ca The ongoing exploration of the lipidome continues to unveil novel oxidized species, with each new discovery prompting further investigation into their biological functions.

Nomenclature and Structural Elucidation in Academic Contexts

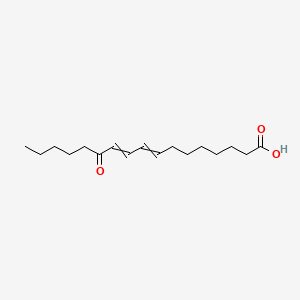

The systematic name for this compound clearly defines its chemical structure. The "heptadeca-" prefix indicates a 17-carbon chain, "-dienoic acid" specifies a carboxylic acid with two double bonds, and "12-oxo-" and "8,10-" pinpoint the locations of the ketone group and the double bonds, respectively. The precise stereochemistry of the double bonds (cis or trans) can vary, leading to different isomers. The structural elucidation of this and similar fatty acids relies heavily on techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS), which provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Table 1: Structural Details of this compound

| Attribute | Description |

| Chemical Formula | C₁₇H₂₈O₃ |

| Backbone | 17-carbon chain |

| Functional Groups | Carboxylic acid, Ketone |

| Unsaturation | Two double bonds |

| Position of Oxo Group | Carbon 12 |

| Position of Double Bonds | Carbon 8 and Carbon 10 |

Relationship to Other Oxo-Fatty Acids and Eicosanoid Pathways

This compound belongs to the larger class of oxo-fatty acids, which are characterized by the presence of a ketone group in the fatty acid chain. These molecules are often formed as byproducts or intermediates in the metabolic pathways of polyunsaturated fatty acids. The eicosanoid pathways, which metabolize 20-carbon fatty acids like arachidonic acid, are a major source of oxidized lipids. nih.govnih.gov

The formation of oxo-fatty acids can occur through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the synthesis of prostaglandins, thromboxanes, and leukotrienes. nih.gov For instance, the metabolism of arachidonic acid by COX enzymes leads to the production of prostaglandin (B15479496) H₂, which can then be converted to various other prostaglandins and thromboxanes. Similarly, LOX enzymes can introduce oxygen into fatty acid chains to produce hydroperoxy derivatives, which can then be further metabolized to hydroxy and oxo-fatty acids. While not a direct product of the classical eicosanoid pathway due to its 17-carbon chain, its formation is mechanistically similar, likely arising from the oxidation of other polyunsaturated fatty acids.

Table 2: Related Oxidized Fatty Acids

| Compound Name | Carbon Chain Length | Key Functional Groups |

| 9-Oxooctadeca-10,12-dienoic acid | 18 | Ketone, two double bonds |

| 12-Hydroxy-8,10-octadecadienoic acid | 18 | Hydroxyl, two double bonds |

| (8E,10S,12Z)-10-hydroxy-6-oxooctadeca-8,12-dienoic acid | 18 | Hydroxyl, Ketone, two double bonds |

| (8E,10E,12S)-12-hydroxyheptadeca-8,10-dienoic acid | 17 | Hydroxyl, two double bonds |

Structure

3D Structure

Properties

Molecular Formula |

C17H28O3 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

12-oxoheptadeca-8,10-dienoic acid |

InChI |

InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6,8,11,14H,2-5,7,9-10,12-13,15H2,1H3,(H,19,20) |

InChI Key |

KQKLHUVQQRNYCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCC(=O)O |

Synonyms |

12-oxo-8,10-heptadecadienoic acid 12-oxo-8,10-heptadecadienoic acid, (E,E)-isome |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Identification in Mammalian Tissues and Cell Lines

12-Oxoheptadeca-8,10-dienoic acid has been identified in mammalian systems as a metabolic product. Its formation is intrinsically linked to the metabolism of arachidonic acid, a key polyunsaturated fatty acid.

This compound arises from the further metabolism of 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT). wikipedia.orgub.edu 12-HHT itself is a recognized product of the cyclooxygenase (COX) pathway, which is a major component of the arachidonic acid cascade. ub.edu This cascade is a complex metabolic pathway responsible for the synthesis of a wide array of biologically active lipids, collectively known as eicosanoids.

The formation of 12-HHT occurs alongside the production of thromboxane (B8750289) A2 (TxA2) from the precursor prostaglandin (B15479496) H2 (PGH2). ub.edu While once considered a mere by-product, recent studies have highlighted the biological relevance of 12-HHT and its subsequent metabolites.

The biosynthesis of the precursor to this compound, 12-HHT, is catalyzed by thromboxane A synthase (TxAS). ub.edumdpi.com This enzyme converts prostaglandin H2 into both thromboxane A2 and 12-HHT. ub.edumdpi.com

The subsequent conversion of 12-HHT to this compound is facilitated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgnih.govnih.gov This enzymatic oxidation of the hydroxyl group on 12-HHT leads to the formation of its 12-keto derivative. wikipedia.orgnih.gov This metabolic step has been observed in various mammalian tissues and cells, including swine kidney and human erythrocytes. nih.gov

Table 1: Enzymatic Formation of this compound in Mammalian Systems

| Precursor Compound | Key Enzyme(s) | Resulting Compound | Biological System |

| Arachidonic Acid | Cyclooxygenase, Thromboxane A Synthase | 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) | Mammalian Tissues |

| 12(S)-hydroxyheptadeca-5Z,8E,10E-trienoic acid (12-HHT) | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | This compound | Swine Kidney, Human Erythrocytes |

Detection in Non-Mammalian Biological Sources

The presence of this compound in non-mammalian organisms is not as well-documented as its occurrence in mammalian systems.

Currently, there is a lack of specific scientific literature detailing the isolation or detection of this compound in marine organisms and algae.

While some microorganisms, such as gut lactic acid bacteria, are known to produce related oxo-fatty acids like 10-oxo-12(Z)-octadecenoic acid from linoleic acid, the specific production of this compound by microorganisms and fungi has not been explicitly reported in the reviewed scientific literature. nih.gov

Investigations into the chemical composition of avocado (Persea americana) seeds have revealed a rich profile of fatty acids and their derivatives, including oleic acid, linoleic acid, and palmitic acid. mdpi.comnih.gov However, the presence of this compound has not been specifically identified in these studies. Similarly, while avocado seeds are known to contain abscisic acid and its derivatives, a direct metabolic link between these compounds and this compound has not been established in the available research.

Contextualization within Biological Lipidomes

Due to the absence of its identification in any organism, the contextualization of this compound within a biological lipidome is not possible. Its relationship and interaction with other lipid molecules remain unknown.

Biosynthesis and Metabolic Pathways of 12 Oxoheptadeca 8,10 Dienoic Acid

Enzymatic Pathways and Key Biotransformations

The formation of 12-oxoheptadeca-8,10-dienoic acid is intricately linked to the enzymatic processing of polyunsaturated fatty acids. These pathways involve a series of biotransformations catalyzed by specific enzymes, leading to a diverse array of bioactive lipid mediators.

Formation from Hydroxy Fatty Acid Precursors (e.g., 12-HHT Oxidation)

A primary route for the biosynthesis of this compound involves the oxidation of its corresponding hydroxy fatty acid precursor, 12-hydroxyheptadeca-8,10-dienoic acid (12-HHT). This conversion is a critical step in the metabolic cascade of lipid signaling molecules. The oxidation of the hydroxyl group at the C12 position to a carbonyl group results in the formation of the keto derivative.

Role of Oxidoreductases and Dehydrogenases (e.g., 15-hydroxyprostaglandin dehydrogenase)

The enzymatic oxidation of hydroxylated fatty acids is carried out by a class of enzymes known as oxidoreductases or dehydrogenases. A key enzyme implicated in this process is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov While its name suggests a primary role in prostaglandin (B15479496) metabolism, 15-PGDH exhibits broader substrate specificity. nih.gov It catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group of various prostaglandins (B1171923), converting them into their less active 15-keto metabolites. nih.gov This mechanism is not exclusive to prostaglandins; 15-PGDH can also act on other hydroxylated fatty acids, such as certain hydroxy-eicosatetraenoic acids (HETEs), converting them to their corresponding oxo-eicosatetraenoic acids (oxo-ETEs). nih.gov This enzymatic action is a crucial control point in regulating the biological activity of these lipid mediators. nih.govnih.gov

Lipoxygenase-Mediated Processes in Related Compound Synthesis

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the hydroperoxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid. mdpi.com These enzymes are fundamental to the "lipoxygenase pathway," which generates a wide variety of biologically active oxylipins in both plants and animals. portlandpress.comresearchgate.net

In plants, LOXs initiate the pathway by introducing molecular oxygen into linoleic or α-linolenic acids to form hydroperoxy derivatives. researchgate.net These hydroperoxides can then be further metabolized by other enzymes, such as hydroperoxide lyase, which cleaves the fatty acid hydroperoxide into an aldehyde and an oxoacid fragment. taylorfrancis.comnih.gov For instance, the hydroperoxide lyase pathway can lead to the formation of volatile C6-aldehydes and the corresponding C12-ω-oxoacids. mdpi.com

In mammals, several lipoxygenases (e.g., 5-LOX, 12-LOX, 15-LOX) are involved in the synthesis of various signaling molecules, including leukotrienes and lipoxins, from arachidonic acid. portlandpress.com The production of oxo-octadecadienoic acids (OxoODEs) from linoleic acid is known to occur in the lipoxygenase/linoleate system. nih.gov The formation of these oxo-fatty acids is believed to originate from alkoxyl radicals generated from hydroperoxy octadecadienoic acids through a pseudoperoxidase reaction catalyzed by ferrous lipoxygenase. nih.gov

Non-Enzymatic Generation and Chemical Rearrangements

While enzymatic pathways are the primary routes for the controlled production of this compound and related compounds, non-enzymatic formation can also occur through autooxidation and chemical rearrangements. Fatty acid hydroperoxides can be formed through autooxidation, and these can subsequently undergo rearrangements to form oxo-fatty acids. For example, a Hock-type rearrangement of fatty acid hydroperoxides can be catalyzed chemically, leading to the formation of volatile aldehydes and ω-oxoacids. mdpi.com

Integration within Broader Lipid Metabolic Networks (e.g., Linoleic Acid Metabolism)

The biosynthesis of this compound is not an isolated pathway but is integrated within the broader network of lipid metabolism, particularly that of linoleic acid. wikipedia.org Linoleic acid, an essential omega-6 polyunsaturated fatty acid, serves as a precursor for a vast array of signaling molecules. portlandpress.comwikipedia.org

In this network, linoleic acid can be metabolized by various enzymatic systems, including cyclooxygenases, lipoxygenases, and cytochrome P450 monooxygenases, to produce a diverse range of oxylipins. portlandpress.com For instance, gut lactic acid bacteria can metabolize linoleic acid to produce various fatty acids, including 10-oxo-12(Z)-octadecenoic acid (KetoA), which has been shown to have biological activity. nih.govnih.gov This highlights the complex interplay between host and microbial metabolism in generating bioactive lipid species from dietary precursors.

The various pathways of fatty acid oxidation and metabolism are interconnected, with the products of one pathway often serving as substrates for another. This intricate network allows for the fine-tuned regulation of lipid signaling in response to various physiological and pathological stimuli.

Mechanistic Elucidation of Biological Activities

Receptor-Mediated Signaling and Target Interactions

The molecular interactions of 12-Oxoheptadeca-8,10-dienoic acid and its precursor, 12-hydroxyheptadecatrienoic acid (12-HHT), with specific receptors are central to their biological effects. These interactions initiate downstream signaling cascades that influence a range of physiological and pathophysiological processes.

While direct antagonistic activity of this compound at the thromboxane (B8750289) A2 (TXA2) receptor has not been definitively established in the reviewed literature, studies on its immediate precursor, 12-HHT, and its oxidized metabolite, 12-oxo-HT, provide insights into its modulatory role in platelet function, which is closely linked to the TXA2 pathway. 12-HHT is produced in equimolar amounts with TXA2 during platelet activation nih.gov. Furthermore, research has shown that 12-oxo-HT can inhibit platelet aggregation induced by various agents wikipedia.org. This inhibition is achieved by stimulating an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels within the platelets, an intracellular messenger known to broadly suppress platelet activation wikipedia.org. Analogues of the related lipid mediators 12-hydroxyeicosatetraenoic acid (12-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE) have been demonstrated to block thromboxane receptors, suggesting that structurally similar compounds can interfere with this signaling axis nih.gov.

A significant breakthrough in understanding the biological relevance of this class of molecules was the identification of 12-HHT as a high-affinity endogenous ligand for the G protein-coupled receptor (GPCR), BLT2 nih.gov. The BLT2 receptor was initially identified as a low-affinity receptor for leukotriene B4 (LTB4) but was found to bind 12-HHT with approximately 10-fold higher affinity wikipedia.orgnih.gov. This interaction is crucial as the 12-HHT/BLT2 axis has been implicated in various physiological processes, including the maintenance of epithelial barrier function and the promotion of wound healing nih.gov. The oxidized form, 12-keto-heptadecatrienoic acid (12-KHT), which corresponds to this compound, and its metabolite 10,11-dihydro-12-KHT, have been shown to retain agonistic activity at the BLT2 receptor, comparable to that of 12-HHT nih.gov.

Table 1: Receptor Binding Profile of 12-HHT and Related Compounds

| Compound | Receptor | Receptor Type | Activity |

| 12-HHT | BLT2 | GPCR | High-affinity Agonist wikipedia.orgnih.gov |

| 12-keto-heptadecatrienoic acid (12-KHT) | BLT2 | GPCR | Agonist nih.gov |

| 10,11-dihydro-12-KHT | BLT2 | GPCR | Agonist nih.gov |

The interaction of this compound or its immediate precursor, 12-HHT, with the Retinoid X Receptor α (RXRα) has not been documented in the reviewed scientific literature. RXRα is a nuclear receptor that plays a critical role in regulating gene expression by forming heterodimers with other nuclear receptors, such as the retinoic acid receptor (RAR) nih.govwikipedia.orgnih.gov. While polyunsaturated fatty acids have been identified as ligands for RXRs, specific studies linking this compound to this receptor are lacking nih.gov.

Cellular Responses and Physiological Effects in Research Models

The engagement of this compound and its related compounds with their molecular targets elicits a variety of cellular responses. These have been investigated in several in vitro and in vivo models, shedding light on their physiological and pathophysiological roles.

In vitro studies have demonstrated that 12-oxo-HT, the oxidized form of 12-HHT, possesses inhibitory effects on platelet activation and aggregation wikipedia.org. This effect is mediated by the stimulation of adenylate cyclase, leading to an increase in intracellular cAMP levels, a key negative regulator of platelet function wikipedia.org. This finding is significant as platelet aggregation is a critical process in hemostasis and thrombosis. The ability of a metabolite of the cyclooxygenase pathway to inhibit platelet aggregation suggests a complex feedback mechanism in the regulation of blood clotting.

Table 2: Effect of 12-oxo-HT on Platelet Function in vitro

| Compound | Cellular Effect | Mechanism of Action | Reference |

| 12-oxo-HT | Inhibition of platelet aggregation | Increased intracellular cAMP | wikipedia.org |

The 12-HHT/BLT2 signaling axis has been shown to play a role in directing the migration of certain immune cells. Specifically, 12-HHT stimulates chemotactic responses in mouse bone marrow-derived mast cells, which naturally express the BLT2 receptor wikipedia.orgnih.gov. This suggests a potential role for this lipid mediator in the recruitment of mast cells to sites of inflammation or allergic reactions. Mast cells are key players in both innate and adaptive immunity, and their migration is a critical step in their function nih.govnih.govnih.gov.

The direct influence of this compound or 12-HHT on T cell chemotaxis and function is less clearly defined in the current literature. While general mechanisms of T cell migration in response to chemokines like CXCL12 are well-studied, a specific role for the 12-HHT/BLT2 axis in this process has not been established nih.gov. However, it is known that lipid mediators can influence T cell function. For instance, ketone bodies have been shown to fuel CD8+ T cell effector functions nih.gov. Further research is needed to elucidate the specific effects of this compound on T cell biology.

Regulation of Cytokine Production (e.g., IL-6 inhibition)

While direct studies on the regulation of cytokine production by this compound are limited, evidence from its precursor, 12(S)-hydroxy-5Z,8E,10E-heptadecatrienoic acid (12-HHT), offers significant insights. Research has demonstrated that 12-HHT can inhibit the synthesis of the pro-inflammatory cytokine Interleukin-6 (IL-6). wikipedia.org Specifically, in human keratinocyte (HaCaT) cells, 12-HHT was found to block the production of IL-6 that is typically induced by UVB radiation. wikipedia.org This suggests a potential anti-inflammatory role for the metabolic pathway that produces this compound.

The inhibition of IL-6 is a critical finding, as this cytokine is a key mediator of inflammation, and its dysregulation is associated with a variety of inflammatory diseases. wikipedia.org The suppressive action on IL-6 production by 12-HHT is thought to be mediated through its interaction with the BLT2 receptor, which can lead to the dampening of inflammatory responses. wikipedia.org Given that this compound is a direct metabolite of 12-HHT, it is plausible that it may share or contribute to these anti-inflammatory, cytokine-regulating properties. However, further research is required to establish a direct causal link between this compound and the inhibition of IL-6 or other cytokines.

Role in Inflammatory Processes in Preclinical Models

The involvement of this compound in inflammatory processes has been suggested by early preclinical observations. One of the notable activities of this compound, also known as 12-keto-HHT, is its ability to stimulate the chemotaxis of human neutrophils. wikipedia.org Neutrophils are a type of white blood cell that play a crucial role in the innate immune response, and their migration to sites of inflammation is a hallmark of the inflammatory process. The chemotactic effect of this compound on these immune cells points to its potential role as a signaling molecule within the inflammatory cascade.

Furthermore, the precursor molecule, 12-HHT, has been shown to have a more complex, and at times, contradictory role in inflammation through its interaction with the BLT2 receptor. wikipedia.org While the 12-HHT/BLT2 axis can suppress certain inflammatory and allergic responses in mouse models, it may also promote others. wikipedia.org This dual functionality highlights the nuanced role of this lipid signaling pathway in modulating inflammation. The conversion of 12-HHT to this compound may represent a key metabolic step in fine-tuning the inflammatory response, potentially shifting the balance of pro- and anti-inflammatory signals.

| Preclinical Finding | Compound | Effect | Implication in Inflammation |

| Chemotaxis of neutrophils | This compound | Stimulation | Recruitment of immune cells to inflammatory sites |

| Inhibition of IL-6 synthesis | 12-HHT | Suppression | Attenuation of pro-inflammatory cytokine signaling |

| Modulation of allergic airway disease | 12-HHT | Suppression | Potential anti-inflammatory role in allergic responses |

Intracellular Signaling Cascades Triggered by this compound

The intracellular signaling pathways activated by this compound are beginning to be elucidated, with initial studies pointing towards the modulation of cyclic nucleotide signaling. A key finding is that this compound can inhibit platelet aggregation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). wikipedia.org cAMP is a ubiquitous second messenger that is involved in a wide array of cellular processes, and its elevation in platelets is a well-established mechanism for inhibiting their activation and aggregation. This suggests that this compound may play a role in regulating thrombosis and hemostasis through the cAMP pathway.

The signaling of its precursor, 12-HHT, is mediated by the G protein-coupled receptor (GPCR), BLT2. wikipedia.org Activation of the BLT2 receptor by 12-HHT leads to the dissociation of heterotrimeric G proteins into their Gα and Gβγ subunits, which can then modulate the activity of various downstream effector proteins. wikipedia.org Specifically, the BLT2 receptor is known to couple to Gq and pertussis toxin-sensitive Gi proteins. wikipedia.org While it is not yet confirmed that this compound also signals through the BLT2 receptor, its structural relationship to 12-HHT makes this a plausible area for future investigation. Understanding the full spectrum of intracellular signaling cascades triggered by this compound will be crucial in deciphering its complete biological function.

| Signaling Cascade | Effect | Cell Type |

| Increased intracellular cAMP | Inhibition of aggregation | Platelets |

| Activation of BLT2 receptor (by precursor 12-HHT) | Release of Gq and Gi alpha subunits | Various |

Advanced Methodologies for Research and Analysis

Spectroscopic and Chromatographic Techniques for Structural Characterization in Research

The definitive identification and quantification of 12-Oxoheptadeca-8,10-dienoic acid in biological samples rely on the coupling of high-resolution chromatographic separation with sensitive spectroscopic detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For fatty acids like this compound, derivatization is a critical step to increase their volatility. A common approach involves the conversion of the carboxylic acid to a more volatile ester, such as a methyl ester (ME) or a trimethylsilyl (B98337) (TMS) ester. nist.gov

The derivatized this compound is then introduced into the GC, where it is separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. For the separation of enantiomers, specialized chiral stationary phases, such as those based on cyclodextrins, can be employed. This approach has been successfully used for the analysis of the enantiomers of the related compound 12-oxo-phytodienoic acid (12-oxo-PDA), allowing for the direct analysis of nanogram amounts in plant tissues. nih.gov

Following separation by GC, the compound enters the mass spectrometer, which provides information about its mass-to-charge ratio (m/z) and fragmentation pattern. This data allows for the confirmation of the molecular weight and provides structural information that aids in the definitive identification of the molecule. The fragmentation pattern of the derivatized this compound would be characteristic of its structure, including the position of the oxo group and the conjugated diene system.

Table 1: GC-MS Derivatization and Analysis Analogy

| Compound | Derivatization Method | GC Column Type | Key Finding | Reference |

|---|---|---|---|---|

| 12-oxo-phytodienoic acid | Methylation | Cyclodextrin stationary phase | Enabled direct analysis of enantiomers in plant tissues. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Lipidomics Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become an indispensable tool in the field of lipidomics for the comprehensive analysis of lipids in biological systems. np-mrd.org This technique is particularly well-suited for the analysis of this compound as it can handle non-volatile and thermally labile molecules without the need for derivatization, although derivatization can sometimes be used to enhance ionization efficiency.

In a typical LC-MS/MS workflow, a biological extract is first subjected to liquid chromatography, often using a reversed-phase column (e.g., C18), to separate the lipids based on their polarity. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is commonly employed. nih.govmdpi.com

The separated lipids then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), a specific ion corresponding to the [M-H]⁻ or [M+H]⁺ of this compound is selected and fragmented to produce a characteristic fragmentation spectrum. This process, known as multiple reaction monitoring (MRM) when specific transitions are monitored, provides a high degree of selectivity and sensitivity for quantification. researchgate.netresearchgate.net The development of LC-MS/MS methods allows for the detection of oxo-fatty acids at very low concentrations, often in the nanogram per milliliter range. nih.gov

Table 2: Representative LC-MS/MS Parameters for Oxo-Lipid Analysis

| Analyte | LC Column | Mobile Phase | Ionization Mode | Key Application | Reference |

|---|---|---|---|---|---|

| 2-oxo-clopidogrel | C18 | Acetonitrile/Water with 0.1% Formic Acid | Positive ESI | Simultaneous determination in human plasma. | nih.gov |

| Trimethylamine N-oxide (TMAO) | Not specified | Acetonitrile/Water with 0.1% Formic Acid | Positive ESI | Quantitation in human plasma. | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including the determination of stereochemistry. For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.

The stereochemistry of the conjugated diene system (E,E, E,Z, Z,E, or Z,Z) can be determined by the coupling constants (J-values) between the olefinic protons in the ¹H NMR spectrum. Furthermore, advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for unambiguously assigning all the signals and for determining the relative stereochemistry of the molecule. nih.gov For instance, NOESY experiments can reveal through-space interactions between protons, which can be used to deduce the spatial arrangement of atoms and thus the stereochemistry at chiral centers, if present, and the geometry of the double bonds. In cases where crystals can be obtained, X-ray crystallography provides the ultimate confirmation of the absolute and relative stereochemistry. nih.gov

Synthetic Approaches for Research Applications

The availability of pure this compound is essential for its use as an analytical standard and for conducting biological studies. Both biosynthetic and chemosynthetic methods are employed to obtain this compound.

Biosynthetic Preparation for Isotopic Labeling and Mechanistic Studies

Biosynthetic approaches are invaluable for producing isotopically labeled versions of this compound, which are crucial for metabolic fate and mechanistic studies. beilstein-journals.org This typically involves feeding a living system, such as a plant or a microbial culture known to produce the compound, with a precursor molecule that has been enriched with a stable isotope (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or a radioisotope (e.g., ³H, ¹⁴C).

For example, in the study of the biosynthesis of the related calendic acid, [1-¹⁴C] labeled linoleic and oleic acids were used as precursors in homogenates of marigold seeds. rsc.org The incorporation of the label into the final product was then traced to elucidate the biosynthetic pathway. Similarly, ¹³C-labeled precursors can be used, and the position of the label in the final product can be determined by NMR spectroscopy or mass spectrometry. nih.gov This approach not only confirms the biosynthetic pathway but can also provide insights into the mechanisms of the enzymes involved. The use of stable isotopes is a powerful and widely used strategy in natural products research to unravel complex biosynthetic pathways. beilstein-journals.org

Chemosynthetic and Stereoselective Synthesis

Chemical synthesis provides a route to produce this compound with high purity and allows for the creation of analogs for structure-activity relationship studies. Stereoselective synthesis is particularly important to obtain a single, well-defined stereoisomer. acs.org

The synthesis of oxo-fatty acids often involves the construction of the carbon backbone followed by the introduction of the oxo group and the conjugated diene system with the desired stereochemistry. Various synthetic strategies can be employed, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and Sonogashira couplings to form the carbon-carbon double bonds with specific geometries. nih.gov The oxidation of a corresponding alcohol precursor is a common method to introduce the ketone functionality.

The stereoselective synthesis of related fatty acids often employs chiral auxiliaries or catalysts to control the stereochemistry of newly formed chiral centers. rsc.org For example, the synthesis of long-chain iso-fatty acids has been achieved through a gram-scale synthesis commencing from commercially available starting materials. nih.govbeilstein-journals.org Such synthetic strategies can be adapted for the stereoselective synthesis of this compound, enabling the production of specific enantiomers or diastereomers for detailed biological evaluation.

Total Synthesis Strategies for Analogue Development

The total synthesis of this compound and its analogues is crucial for generating the quantities required for detailed biological investigation, overcoming the limitations of isolation from natural sources. While specific synthesis routes for this exact compound are not extensively documented, strategies employed for similar conjugated keto-dienoic acids provide a clear roadmap.

A plausible synthetic approach would likely involve the coupling of two key fragments: one containing the carboxylic acid moiety and the other bearing the terminal alkyl chain. A common strategy for creating conjugated diene systems is the Wittig reaction or Horner-Wadsworth-Emmons olefination. For instance, a synthetic pathway could commence with a protected 7-oxo-octanoic acid derivative. This would be followed by a stereoselective olefination to introduce the C8-C10 diene system. Subsequent elaboration of the side chain and oxidation of a precursor hydroxyl group at C12 would yield the target keto-acid.

The development of analogues, which are essential for structure-activity relationship (SAR) studies, would involve systematic modifications of this core structure. Variations could include altering the length of the alkyl chain, modifying the position or stereochemistry of the keto group, and introducing different functional groups. For example, the synthesis of (Z,Z)-octadeca-10,12-dienoic acid involved the coupling of (Z)-1-bromohept-1-ene with a protected undec-10-yne-1-ol, followed by stereoselective hydrogenation and oxidation, a strategy that could be adapted for this compound analogues. researchgate.net

Table 1: Key Synthetic Reactions for Oxylipin Analogue Development

| Reaction Type | Description | Relevance for this compound |

| Wittig Reaction | The reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. | Creation of the C8-C9 or C10-C11 double bond with control over stereochemistry. |

| Horner-Wadsworth-Emmons Reaction | A modification of the Wittig reaction using phosphonate (B1237965) carbanions, often favoring the formation of (E)-alkenes. | Stereoselective formation of the conjugated diene system. |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Palladium-catalyzed reactions to form carbon-carbon bonds between two fragments. | Coupling of key building blocks to construct the carbon skeleton. |

| Oxidation of Alcohols | Conversion of a secondary alcohol to a ketone. | Introduction of the C12-oxo functionality from a 12-hydroxy precursor. |

In Vitro and Ex Vivo Model Systems for Functional Studies

Understanding the biological role of this compound necessitates the use of robust in vitro and ex vivo models that can dissect its interactions with cellular targets and its metabolic fate.

Cell-Based Assays for Receptor Binding and Signaling

Many lipid mediators exert their effects by binding to specific cell surface or nuclear receptors. Identifying the receptor(s) for this compound is a critical first step in elucidating its mechanism of action. Cell-based assays are indispensable for this purpose.

A common approach involves using a panel of cell lines engineered to overexpress known G protein-coupled receptors (GPCRs) or nuclear receptors that are common targets for oxylipins. The binding of a radiolabeled or fluorescently tagged analogue of this compound to these cells can be quantified. Competitive binding assays, where the displacement of a known labeled ligand by the unlabeled test compound is measured, can determine the binding affinity (Ki or IC50).

Downstream signaling events following receptor activation can also be monitored. For GPCRs, this could involve measuring changes in intracellular second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+). For nuclear receptors, reporter gene assays are commonly used, where the activation of the receptor by the ligand drives the expression of a reporter protein (e.g., luciferase or β-galactosidase). For instance, studies on linoleic acid have shown it can upregulate the expression of the lectin-like oxidized LDL receptor-1 (LOX-1) in human aortic endothelial cells, a process that can be monitored using such assays. nih.gov

Primary Cell Cultures for Metabolic and Functional Analyses

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant context for studying the effects and metabolism of lipid mediators compared to immortalized cell lines. Immune cells such as macrophages, neutrophils, and lymphocytes are particularly relevant targets for oxylipins due to their central role in inflammation. nih.gov

Primary cultures of these cells can be treated with this compound to assess its impact on a range of cellular functions, including cytokine and chemokine production, phagocytosis, and migration. High-dimensional mass cytometry can provide a detailed analysis of the functional responses of various immune cell subsets. nih.gov

Furthermore, primary cells are crucial for studying the metabolic fate of this compound. By incubating the compound with primary hepatocytes, for example, researchers can identify the enzymes involved in its metabolism and characterize the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). Studies on oxidized linoleic acid metabolites (OXLAMs) have utilized primary hepatocytes to investigate their role in cell death and inflammasome activation. nih.gov

Table 2: Primary Cell Models for Oxylipin Research

| Cell Type | Source Tissue | Key Functions for Analysis |

| Macrophages | Bone marrow, peripheral blood | Phagocytosis, cytokine secretion, inflammasome activation |

| Neutrophils | Peripheral blood | Chemotaxis, reactive oxygen species (ROS) production, degranulation |

| Endothelial Cells | Umbilical vein, aorta | Adhesion molecule expression, vascular permeability, angiogenesis |

| Hepatocytes | Liver | Metabolism, detoxification, glucose and lipid homeostasis |

Tissue Explant Models for Localized Lipid Mediator Studies

Tissue explant models bridge the gap between in vitro cell cultures and in vivo animal models. These models involve the culture of small pieces of intact tissue, which preserves the complex three-dimensional architecture and the interactions between different cell types. This is particularly important for studying lipid mediators, which often act locally within the tissue microenvironment.

For example, to study the role of this compound in the context of joint inflammation, cartilage or synovial explants from animal models or human donors could be used. The explants can be stimulated with inflammatory agents in the presence or absence of the compound, and the release of inflammatory mediators (e.g., prostaglandins (B1171923), cytokines) and the extent of tissue degradation can be measured. This approach allows for the investigation of the localized effects of the lipid mediator in a setting that closely mimics the in vivo environment. While direct studies on this compound in such models are not available, the methodology is well-established for other lipid mediators involved in inflammatory conditions like arthritis.

Q & A

Basic Research Questions

Q. What are effective methods for extracting oxo-fatty acids like 12-Oxoheptadeca-8,10-dienoic acid from biological samples?

- Methodological Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. Tissues are homogenized with a chloroform-methanol mixture (2:1 v/v) to form a miscible system. After dilution with chloroform and water, lipids partition into the chloroform layer, which can be isolated for purification. This method minimizes lipid degradation and is adaptable to various tissues .

Q. How can researchers synthesize this compound in a laboratory setting?

- Methodological Answer : While direct synthesis routes for this compound are not explicitly documented, analogous oxo-fatty acids (e.g., 9-Oxo-octadecadienoic acid) are synthesized via oxidation of unsaturated precursors. For instance, linoleic acid (C18:2) is oxidized using agents like potassium permanganate or hydrogen peroxide under controlled pH and temperature. Adjusting precursor chain length (e.g., heptadecadienoic acid) and optimizing reaction conditions (solvent, catalyst) are critical for selectivity .

Q. What analytical techniques are essential for initial characterization of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., LC-ESI-QTOF) determines molecular weight and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve double bond positions and oxo-group placement.

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and hydroxyl (O-H) functional groups.

Cross-referencing with databases like LMSD ensures accurate identification .

Advanced Research Questions

Q. How can researchers differentiate structural isomers of oxo-fatty acids, such as this compound versus 10-Oxoheptadeca-8,12-dienoic acid?

- Methodological Answer :

- Tandem MS/MS : Fragmentation patterns distinguish double bond positions. For example, ozone-induced dissociation (OzID) or electron-impact ionization generates diagnostic ions.

- Derivatization : Converting oxo groups to hydrazones or dinitrophenylhydrazones enhances chromatographic separation and spectral resolution.

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and IR spectra for comparison with experimental data .

Q. What experimental strategies address contradictions in reported biological activities of oxo-fatty acids?

- Methodological Answer : Contradictions may arise from variability in sample purity, assay conditions, or cell models. Mitigation strategies include:

- Standardized Protocols : Use certified reference materials and validate assays with positive/negative controls.

- Dose-Response Studies : Establish concentration-dependent effects across multiple cell lines (e.g., inflammatory markers in macrophages).

- Meta-Analysis : Systematically compare published data using tools like PRISMA guidelines to identify confounding variables (e.g., lipid peroxidation artifacts) .

Q. How can in vivo studies be designed to investigate the metabolic fate of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize the compound with ¹³C or ²H isotopes to track incorporation into lipid pools via GC-MS or LC-MS.

- Tissue Distribution Studies : Administer the compound in model organisms (e.g., rodents) and quantify accumulation in tissues (liver, adipose) using targeted lipidomics.

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 or lipoxygenase enzymes to elucidate catabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.